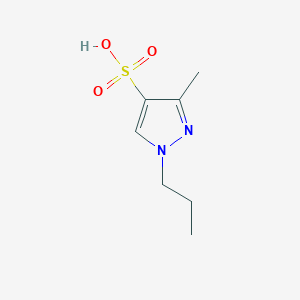
Methyl 4-(4-acetylpiperazin-2-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-(4-acetylpiperazin-2-yl)benzoate” is a chemical compound with the linear formula C14 H18 N2 O3 . It is used in scientific research and has diverse applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-acetylpiperazin-2-yl)benzoate” is represented by the linear formula C14 H18 N2 O3 . The molecular weight of this compound is 262.31 .Physical And Chemical Properties Analysis
“Methyl 4-(4-acetylpiperazin-2-yl)benzoate” has a molecular weight of 262.31 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Derivatives: A study focused on synthesizing new derivatives of 2-(((3-mercapto-5-methyl-4Н-1,2,4-triazol-4-yl)imino)methyl)-5-R-benzoate derivatives for pharmacological screening as antipyretic drugs. Among the studied substances, some showed promising antipyretic activity, exceeding that of the reference substance, acetylsalicylic acid (Kravchenko, Panasenko, & Knysh, 2018).
- Photopolymerization Initiators: The development of a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals, suggests potential applications in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).
Biological Activities
- Antiproliferative Activity: The identification of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor suggests promising antiproliferative activity toward human cancer cells, indicating potential therapeutic applications (Minegishi et al., 2015).
- Antibacterial Activity: Research into novel coumarin derivatives highlighted the antibacterial efficacy of specific synthesized compounds, indicating potential for development into antibacterial agents (El-Haggar et al., 2015).
- Phase-Transfer Catalysis in Synthesis: The study on benzoylation of sodium 4-acetylphenoxide via third-liquid phase-transfer catalysis demonstrated an efficient method for synthesizing 4-acetylphenyl benzoate, showing 100% product yield under optimized conditions, which could have implications for industrial synthesis processes (Huang & Yang, 2005).
Safety And Hazards
The safety data sheet for a related compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Personal protective equipment/face protection should be worn, and contact with eyes, skin, or clothing should be avoided .
Relevant Papers The search results include several peer-reviewed papers related to “Methyl 4-(4-acetylpiperazin-2-yl)benzoate” and similar compounds . These papers cover topics such as the synthesis of related compounds , their use in drug discovery , and their physical and chemical properties .
Propriétés
IUPAC Name |
methyl 4-(4-acetylpiperazin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-8-7-15-13(9-16)11-3-5-12(6-4-11)14(18)19-2/h3-6,13,15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNRNLNQYOMIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-acetylpiperazin-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)
![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)





![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)

![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
![1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone](/img/structure/B1399194.png)